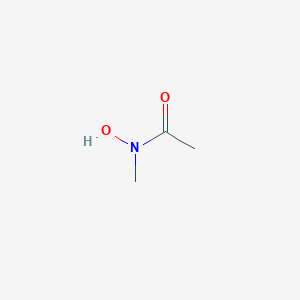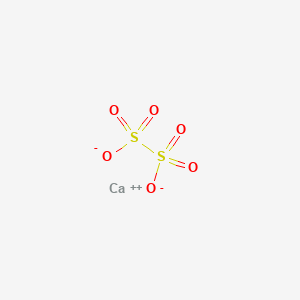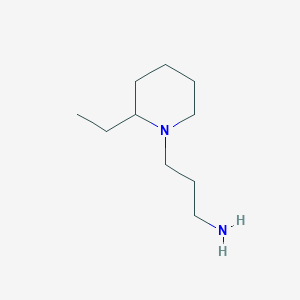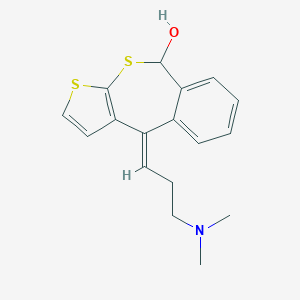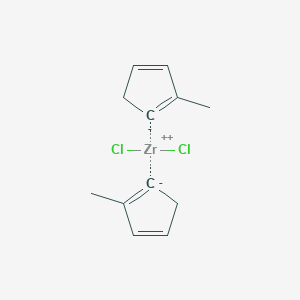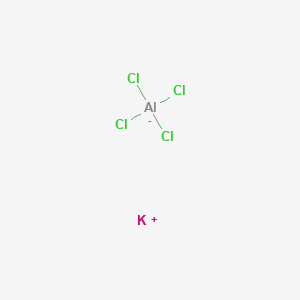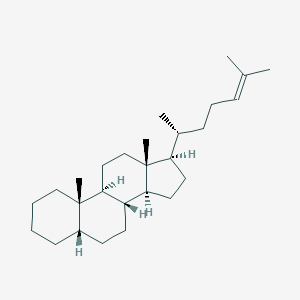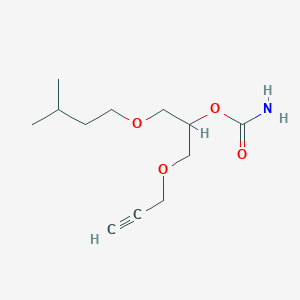
1-Isopentoxy-3-(2-propynyloxy)-2-propanol carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Isopentoxy-3-(2-propynyloxy)-2-propanol carbamate is a chemical compound that has gained much attention in scientific research due to its potential applications in various fields. Also known as IPC, this carbamate is a complex molecule that has a unique structure and properties that make it a valuable tool for researchers. In
作用机制
The mechanism of action of IPC is not fully understood. However, it has been proposed that IPC exerts its anticancer activity through the induction of apoptosis, which is a programmed cell death process. IPC has also been found to inhibit the activity of various enzymes involved in the proliferation and survival of cancer cells, such as matrix metalloproteinases and cyclooxygenase-2.
Biochemical and Physiological Effects:
IPC has been found to have several biochemical and physiological effects. It has been shown to induce DNA damage and cell cycle arrest in cancer cells, leading to their death. IPC has also been found to modulate the expression of various genes involved in cell proliferation, survival, and apoptosis. In addition, IPC has been found to reduce the levels of reactive oxygen species and lipid peroxidation, indicating its anti-oxidant properties.
实验室实验的优点和局限性
IPC has several advantages as a tool for scientific research. It is a relatively simple molecule to synthesize, making it easily accessible for researchers. It has also been found to exhibit potent biological activity at low concentrations, making it a cost-effective tool for experiments. However, IPC also has some limitations. It is a highly reactive molecule that requires careful handling to avoid decomposition or unwanted reactions. It is also relatively unstable in solution, requiring storage at low temperatures and protection from light.
未来方向
There are several future directions for the research on IPC. One potential direction is the development of IPC-based drugs for the treatment of cancer and other diseases. Further studies are needed to elucidate the mechanism of action of IPC and its potential targets in cancer cells. In addition, the development of more stable and bioavailable IPC analogs may improve its efficacy as a therapeutic agent. Finally, the potential applications of IPC in other fields, such as materials science and catalysis, should also be explored.
Conclusion:
In conclusion, 1-Isopentoxy-3-(2-propynyloxy)-2-propanol carbamate is a complex molecule that has gained much attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on IPC may lead to the development of new drugs and materials with valuable properties.
合成方法
IPC is synthesized through a series of chemical reactions starting from isopentyl alcohol. The first step involves the conversion of isopentyl alcohol to isopentyl chloride through the reaction with thionyl chloride. The resulting isopentyl chloride is then reacted with propargyl alcohol in the presence of a base such as potassium carbonate to form 1-isopentoxy-3-propynyl-2-propanol. Finally, the carbamate group is introduced through the reaction of 1-isopentoxy-3-propynyl-2-propanol with phosgene and a suitable amine such as methylamine.
科学研究应用
IPC has been extensively used in scientific research due to its potential applications in various fields. One of the most important applications of IPC is in the field of medicinal chemistry. IPC has been found to exhibit potent anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. It has also been found to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
属性
CAS 编号 |
14669-16-0 |
|---|---|
分子式 |
C12H21NO4 |
分子量 |
243.3 g/mol |
IUPAC 名称 |
[1-(3-methylbutoxy)-3-prop-2-ynoxypropan-2-yl] carbamate |
InChI |
InChI=1S/C12H21NO4/c1-4-6-15-8-11(17-12(13)14)9-16-7-5-10(2)3/h1,10-11H,5-9H2,2-3H3,(H2,13,14) |
InChI 键 |
ITQPPKKJHAQGGX-UHFFFAOYSA-N |
SMILES |
CC(C)CCOCC(COCC#C)OC(=O)N |
规范 SMILES |
CC(C)CCOCC(COCC#C)OC(=O)N |
同义词 |
1-(Isopentyloxy)-3-(2-propynyloxy)-2-propanol carbamate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




